1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound with the molecular formula and a molecular weight of approximately 176.22 g/mol. This compound belongs to the pyrazolopyridine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The compound features a pyrazolo ring fused to a pyridine ring, with three methyl groups at the 1, 3, and 6 positions of the pyrazolo moiety, and an amino group at the 5 position of the pyridine ring. Its dihydrochloride form (CAS Number: 1909308-48-0) enhances solubility and stability, making it suitable for various applications in research and industry .
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazolopyridines .
The biological activities of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine are significant due to its ability to interact with various biological targets. It has been studied for its potential as an enzyme inhibitor, particularly against kinases. The mechanism of action involves binding to the active sites of enzymes, thereby modulating signaling pathways relevant in various diseases. This compound shows promise in therapeutic applications due to its unique structural features that enhance its interaction with biological molecules .
The synthesis of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:
This compound has several applications across various fields:
Research into the interactions of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine has revealed its capacity to inhibit specific kinases involved in cellular signaling pathways. Studies have demonstrated that this compound can effectively block kinase activity by occupying their active sites. This inhibition can lead to altered cellular responses and has implications for cancer therapy and other diseases characterized by dysregulated kinase activity .
Several compounds share structural similarities with 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | Different substitution pattern; potential for distinct biological activity | |
| 2-amino-4-methylpyridine | Simpler structure; less complex interactions | |
| 5-amino-pyrazole | Basic structure; limited reactivity compared to pyrazolopyridines |
The uniqueness of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine lies in its specific substitution pattern that imparts distinct biological activities and chemical reactivity. The presence of three methyl groups enhances lipophilicity and solubility compared to other similar compounds. This structural configuration allows for selective interaction with biological targets that may not be accessible by structurally simpler analogs .